molecular formula C22H22N4O2 B12179380 4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one

Cat. No.: B12179380
M. Wt: 374.4 g/mol
InChI Key: RQISMUDPTQDXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one is a complex organic compound that features a quinoline core substituted with a pyridine ring and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution with Pyridine Ring: The quinoline core is then functionalized with a pyridine ring using a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.

    Introduction of Piperazinone Moiety: The final step involves the acylation of the quinoline-pyridine intermediate with piperazinone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the pyridine or quinoline rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of alkyl or aryl groups on the pyridine or quinoline rings.

Scientific Research Applications

4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)quinoline: Similar structure but lacks the piperazinone moiety.

    4-(Pyridin-2-yl)quinoline: Similar structure but lacks the isopropyl group.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar in having a piperazine ring but different in the overall structure.

Uniqueness

4-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one is unique due to its combination of a quinoline core, pyridine ring, and piperazinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)piperazin-2-one

InChI

InChI=1S/C22H22N4O2/c1-14(2)15-6-7-18-16(11-15)17(22(28)26-10-9-24-21(27)13-26)12-20(25-18)19-5-3-4-8-23-19/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,27)

InChI Key

RQISMUDPTQDXRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCNC(=O)C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.